5-(Dimethylamino)thiophene-2-carbaldehyde
Overview
Description
5-(Dimethylamino)thiophene-2-carbaldehyde is an organic compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a dimethylamino group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)thiophene-2-carbaldehyde typically involves the reaction of thiophene derivatives with dimethylamine and formylation agents. One common method includes the Vilsmeier-Haack reaction, where thiophene is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethylamino)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: 5-(Dimethylamino)thiophene-2-carboxylic acid.
Reduction: 5-(Dimethylamino)thiophene-2-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
5-(Dimethylamino)thiophene-2-carbaldehyde has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)thiophene-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, while the dimethylamino group can influence the compound’s reactivity and stability. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups, leading to specific biochemical effects .
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
- 6-Chloro-8-methyl-9H-purine
- 2-Bromobenzothiophene
- Methyl benzo[b]thiophene-2-carboxylate
- 5-Fluoro-2,3-thiophenedicarboxaldehyde
Comparison: 5-(Dimethylamino)thiophene-2-carbaldehyde is unique due to the presence of both a dimethylamino group and an aldehyde group on the thiophene ring. This combination imparts distinct chemical properties, such as increased nucleophilicity and electrophilicity, making it a versatile reagent in organic synthesis. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various applications .
Properties
IUPAC Name |
5-(dimethylamino)thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQFJMCAGDOEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390151 | |
Record name | 5-(dimethylamino)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24372-46-1 | |
Record name | 5-(dimethylamino)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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